N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring and the chlorophenyl group in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-(2-methylphenoxy)acetic acid and 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-amine .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antiviral Activity: It has demonstrated antiviral properties, making it a candidate for the development of antiviral drugs.
Anticancer Activity: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Chemical Probes: The compound can be used as a chemical probe to study biological pathways and molecular targets involved in disease processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and viral replication, as well as cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring and chlorophenyl group but differs in the presence of a thiol group instead of the acetamide moiety.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring and a sulfonamide group.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is unique due to the combination of the oxadiazole ring, chlorophenyl group, and phenoxyacetamide moiety. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-20-16(24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
GOAROQUEIXANGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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